

Propargyl-PEG5-Br: Application Notes and Protocols for Peptide Modification

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Compound of Interest

Compound Name: *Propargyl-PEG5-Br*

Cat. No.: *B11829064*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Propargyl-PEG5-Br** for the site-specific modification of peptides. The protocols detailed below leverage the efficiency and specificity of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to enable the precise PEGylation of peptides for therapeutic and research applications.

Introduction to Peptide PEGylation with Propargyl-PEG5-Br

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. This modification can lead to a range of benefits, including:

- **Increased half-life:** The increased hydrodynamic radius of the PEGylated peptide reduces renal clearance, prolonging its circulation time in the body.^[1]
- **Improved solubility:** The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides.^[2]
- **Reduced immunogenicity:** The PEG chain can shield antigenic epitopes on the peptide, reducing the likelihood of an immune response.^[1]

- Enhanced stability: PEGylation can protect peptides from proteolytic degradation.[1]

Propargyl-PEG5-Br is a heterobifunctional linker that facilitates the attachment of a five-unit PEG chain to a peptide. It possesses a terminal propargyl group (an alkyne) for click chemistry and a bromo group that can be used for other conjugation strategies, though the primary application detailed here is via the propargyl moiety. The CuAAC reaction offers a highly specific and efficient method for conjugating the propargyl group of the PEG linker to an azide-functionalized peptide, forming a stable triazole linkage.[3]

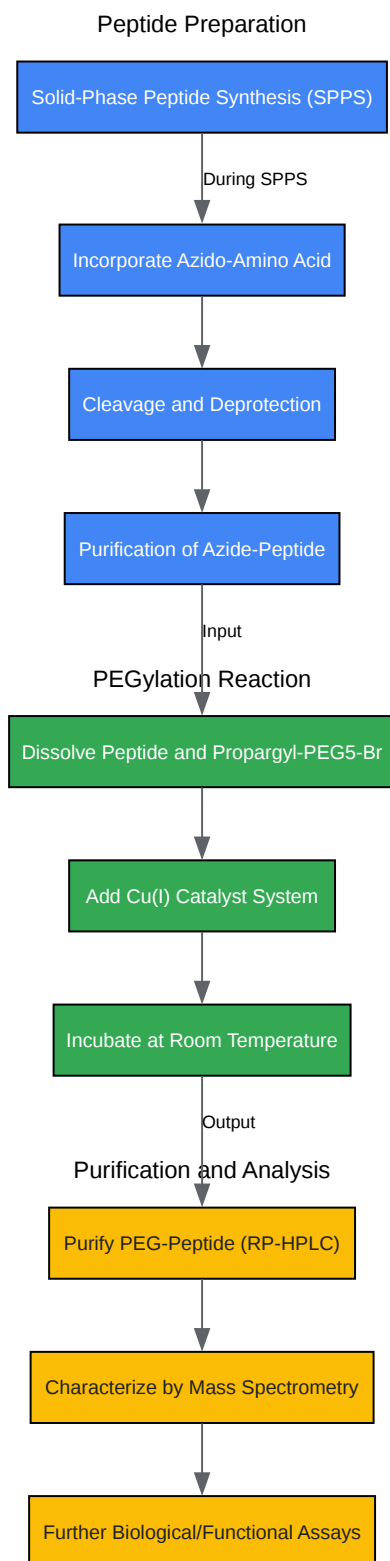
Chemical Properties of Propargyl-PEG5-Br

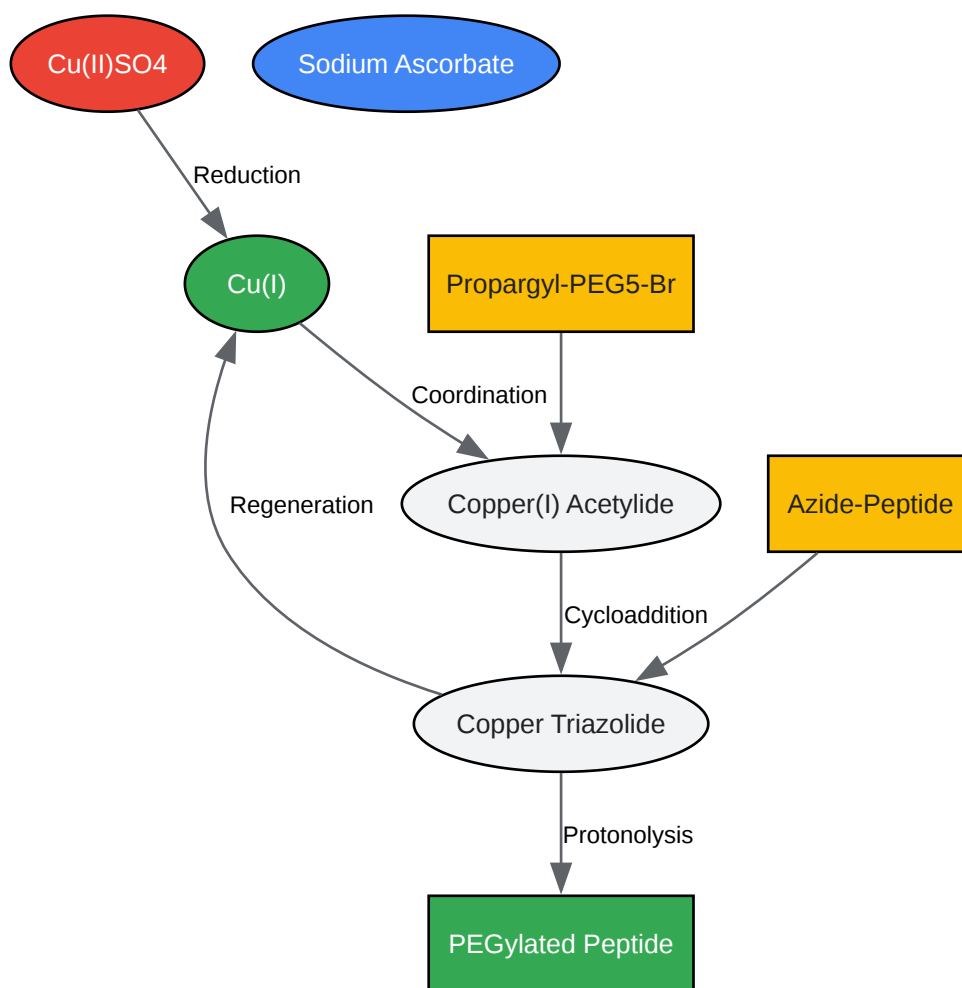
A clear understanding of the chemical properties of **Propargyl-PEG5-Br** is essential for its effective use in peptide modification.

Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₃ BrO ₅	
Molecular Weight	339.23 g/mol	
CAS Number	1287660-83-6	
Appearance	Typically a colorless to pale yellow oil or solid	
Solubility	Soluble in a wide range of organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM). Limited solubility in aqueous buffers.	
Storage	Store at -20°C for long-term stability.	

Experimental Workflows and Signaling Pathways

The overall workflow for peptide modification using **Propargyl-PEG5-Br** via click chemistry involves several key steps, from the synthesis of an azide-modified peptide to the final purification and characterization of the PEGylated product.





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